methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate
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Description
Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H17NO5S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.08274382 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in thedynamic kinetic asymmetric transformation of certain substrates . The exact role of these targets would depend on the specific biochemical context in which the compound is used.
Mode of Action
The compound interacts with its targets through a process known as dynamic kinetic asymmetric transformation . This process involves the compound binding to its target and inducing a transformation that results in a change in the target’s structure or function .
Biochemical Pathways
The compound is involved in the dynamic kinetic asymmetric transformation of substrates . This transformation can affect various biochemical pathways, depending on the nature of the substrate and the specific context in which the compound is used .
Pharmacokinetics
Similar compounds have been used in various chemical transformations, suggesting that they can be absorbed and distributed in a biological system . The impact of these properties on the compound’s bioavailability would depend on factors such as the method of administration and the specific biological context.
Result of Action
The result of the compound’s action is the transformation of its target substrates . This transformation can lead to changes in the structure or function of these substrates, which can have various molecular and cellular effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the efficiency of the compound’s action can be affected by the presence of different organic solvents . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
Biological Activity
Methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate. Its molecular formula is C21H17N2O5S with a molecular weight of 395.4 g/mol. The structure features multiple functional groups, including a thiophene ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases, where cytokine overproduction plays a critical role in disease progression.
Antimicrobial Activity
This compound demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported to be significantly lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses, modulating their activity and reducing inflammation.
- Signal Transduction Pathways : By affecting key signaling pathways (e.g., NF-kB and MAPK), it can alter gene expression patterns related to cell growth and apoptosis.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that the compound could reduce tumor size in xenograft models by approximately 50% compared to controls, highlighting its potential as a therapeutic agent against cancer .
- Anti-inflammatory Effects : In a study on animal models of arthritis, treatment with this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to untreated groups .
- Antimicrobial Activity : A recent investigation reported that the compound exhibited MIC values ranging from 0.004 to 0.06 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-[(4-methoxycarbonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-26-20(24)15-10-8-14(9-11-15)19(23)22-16-12-17(13-6-4-3-5-7-13)28-18(16)21(25)27-2/h3-12H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJZDUBDTWWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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